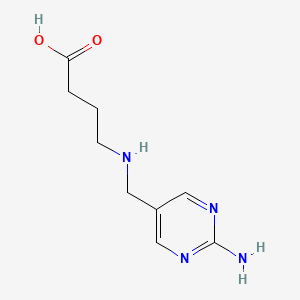
4-(((2-Aminopyrimidin-5-yl)methyl)amino)butanoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(((2-Aminopyrimidin-5-yl)methyl)amino)butanoicacid is a compound that features a pyrimidine ring substituted with an amino group and a butanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((2-Aminopyrimidin-5-yl)methyl)amino)butanoicacid typically involves multiple steps. One common method starts with the preparation of 2-aminopyrimidine derivatives from acyclic starting materials, such as benzylidene acetones and ammonium thiocyanates. The process includes ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(((2-Aminopyrimidin-5-yl)methyl)amino)butanoicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: The amino group on the pyrimidine ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Applications De Recherche Scientifique
4-(((2-Aminopyrimidin-5-yl)methyl)amino)butanoicacid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: The compound’s derivatives may find applications in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-(((2-Aminopyrimidin-5-yl)methyl)amino)butanoicacid involves its interaction with specific molecular targets. In the case of its antitrypanosomal and antiplasmodial activities, the compound likely interferes with the metabolic pathways of the parasites, leading to their inhibition or death . The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminopyrimidine: A simpler analog with similar biological activities.
2-Aminopyrimidin-4(3H)-one: Known for its antiviral and antitumor properties.
4-(2-Aminoethyl)(methyl)amino)butanoic acid: Another derivative with potential biological applications.
Uniqueness
4-(((2-Aminopyrimidin-5-yl)methyl)amino)butanoicacid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidine ring with a butanoic acid moiety makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
109205-65-4 |
|---|---|
Formule moléculaire |
C9H14N4O2 |
Poids moléculaire |
210.237 |
Nom IUPAC |
4-[(2-aminopyrimidin-5-yl)methylamino]butanoic acid |
InChI |
InChI=1S/C9H14N4O2/c10-9-12-5-7(6-13-9)4-11-3-1-2-8(14)15/h5-6,11H,1-4H2,(H,14,15)(H2,10,12,13) |
Clé InChI |
CEVHDPLMYOKEIW-UHFFFAOYSA-N |
SMILES |
C1=C(C=NC(=N1)N)CNCCCC(=O)O |
Synonymes |
Butanoic acid, 4-[[(2-amino-5-pyrimidinyl)methyl]amino]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















